molecular formula C28H29NO6S B11612113 Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11612113
M. Wt: 507.6 g/mol
InChI Key: IHNLWQHAPDVLCN-UHFFFAOYSA-N
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Description

The compound “(OXOLAN-2-YL)METHYL 4-[4-(METHOXYCARBONYL)PHENYL]-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is a synthetic organic molecule that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of various substituents. Key steps may include:

    Cyclization Reactions: Formation of the quinoline ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiophene and methoxycarbonyl groups via nucleophilic or electrophilic substitution.

    Oxidation and Reduction: Adjusting the oxidation state of specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline rings.

    Reduction: Reduction of the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, quinoline derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The thiophene and methoxycarbonyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Thiophene Derivatives: Known for their electronic properties and use in materials science.

    Methoxycarbonyl-Substituted Compounds: Often studied for their pharmacological potential.

Uniqueness

The unique combination of functional groups in “(OXOLAN-2-YL)METHYL 4-[4-(METHOXYCARBONYL)PHENYL]-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” may confer distinct biological and chemical properties, making it a valuable target for further research.

Properties

Molecular Formula

C28H29NO6S

Molecular Weight

507.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(4-methoxycarbonylphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29NO6S/c1-16-24(28(32)35-15-20-5-3-11-34-20)25(17-7-9-18(10-8-17)27(31)33-2)26-21(29-16)13-19(14-22(26)30)23-6-4-12-36-23/h4,6-10,12,19-20,25,29H,3,5,11,13-15H2,1-2H3

InChI Key

IHNLWQHAPDVLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)OC)C(=O)OCC5CCCO5

Origin of Product

United States

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